molecular formula C21H25ClN2O6S B4612837 ethyl 4-[({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

ethyl 4-[({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

Cat. No.: B4612837
M. Wt: 469.0 g/mol
InChI Key: ZGHNPMGHUJEMKH-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C21H25ClN2O6S and its molecular weight is 469.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.1121854 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization for Preterm Labor Treatment

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) has been characterized as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor. This compound and its major metabolite showed high affinity for β3-adrenoceptors and greater potency in increasing cAMP production in human neuroblastoma cells and uterine smooth muscle cells, highlighting a potential therapeutic use in managing preterm labor (Croci et al., 2007).

Biodegradation of Herbicides

The biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. D310-1, showcases an environmental application. The optimization of cultivation conditions improved biodegradation efficiency, and a maximum biodegradation rate of 88.95% was achieved. This study provides insight into microbial degradation as an effective method for removing persistent herbicides from the environment (Li et al., 2016).

Chemical Structure Analysis

A study on the molecule N-[4-(Ethoxycarbon­yl)phen­yl]-p-tolyl­sulfonamide, a compound with a similar chemical structure, provides insights into its molecular configuration. The crystal structure is stabilized by intermolecular N-H...O interactions, contributing to the field of crystallography and molecular design (Xing & Nan, 2005).

Antimicrobial Agent Synthesis

Research into the synthesis of new quinazolines as potential antimicrobial agents included the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various reagents. This work contributes to the development of novel compounds with antibacterial and antifungal activities, addressing the need for new antimicrobial agents in medical science (Desai et al., 2007).

Environmental Phototransformation

The phototransformation of chlorimuron-ethyl in aqueous solutions has been studied, revealing that it degrades rapidly under UV light, producing several photoproducts. This research is significant for understanding the environmental fate of this herbicide and its potential impact on water quality (Choudhury & Dureja, 1996).

Properties

IUPAC Name

ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O6S/c1-4-29-21(26)15-5-7-16(8-6-15)24-20(25)13-30-19-10-9-17(11-18(19)22)31(27,28)23-12-14(2)3/h5-11,14,23H,4,12-13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHNPMGHUJEMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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